molecular formula C31H38O16 B149829 2-Acetylacteoside

2-Acetylacteoside

カタログ番号: B149829
分子量: 666.6 g/mol
InChIキー: ALERZNQPBWWLMW-OMRKUVHCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetylacteoside (CAS: 94492-24-7) is a phenylethanoid glycoside with the molecular formula C₃₁H₃₈O₁₆ and a molecular weight of 666.63 g/mol . It is naturally found in plants such as Cistanche deserticola and Rehmannia glutinosa . Structurally, it is characterized by an acetylated sugar moiety, distinguishing it from its parent compound, acteoside (verbascoside), which lacks this modification . Its biological activities include antioxidant, anti-obesity, and anticancer properties, particularly in modulating lipid metabolism and inducing apoptosis in cancer cells .

準備方法

Botanical Sources and Crude Extraction Protocols

Natural Occurrence and Source Selection

2-Acetylacteoside is biosynthesized in arid-adapted plants, notably Cistanches species (C. deserticola and C. salsa) and Callicarpa kwangtungensis . These species accumulate the compound in fleshy stems or rhizomes as part of their drought-resistance mechanisms. For industrial-scale extraction, C. deserticola is preferred due to its higher biomass yield and this compound content (0.5–1.2% dry weight) .

Solvent-Based Extraction and Fractionation

Initial extraction involves refluxing dried plant material with hydroalcoholic solvents. A standardized protocol for C. deserticola uses 60% ethanol (v/v) at 60°C for 2 hours, achieving 70–80% compound recovery . Subsequent liquid-liquid partitioning with chloroform, ethyl acetate, and n-butanol isolates the polar glycosides into the n-butanol fraction, yielding 5.16 g of enriched extract per kilogram of raw material .

Table 1: Crude Extraction Efficiency Across Cistanches Species

SpeciesSolvent SystemYield (g/kg)This compound Content (mg/g)
C. deserticola60% Ethanol5.1612.4 ± 1.2
C. salsa50% Methanol4.899.8 ± 0.9

Data derived from n-butanol fractions .

High-Speed Counter-Current Chromatography (HSCCC)

Solvent System Optimization

HSCCC exploits the differential partitioning of this compound between immiscible liquid phases. The optimal system—ethyl acetate–n-butanol–ethanol–water (40:6:6:50, v/v/v/v)—provides a partition coefficient (K) of 1.2–1.5, balancing resolution and elution time . Adjusting the n-butanol ratio below 6% reduces stationary phase retention, while higher ethanol concentrations (>6%) cause emulsification .

Operational Parameters and Performance

A typical HSCCC run for C. deserticola employs a 1000 mL column, 800 rpm rotation speed, and 2 mL/min flow rate. The process yields 7.2 mg of this compound from 297 mg of pre-enriched extract, achieving 98.3% purity as quantified by HPLC-ELSD . For C. salsa, analogous conditions produce 5.8 mg from 250 mg input with 97.9% purity .

Table 2: HSCCC Performance Metrics

ParameterC. deserticolaC. salsa
Sample Load (mg)297250
Run Time (h)4.54.2
Purity (%)98.397.9
Recovery (%)92.189.7

Recovery calculated against HPLC-ELSD quantification .

Silica Gel Chromatography for Pre-Enrichment

Gradient Elution Strategies

Prior to HSCCC, silica gel chromatography (200–300 mesh) fractionates crude extracts using chloroform–methanol gradients. A stepwise gradient (10:1 → 1:1, v/v) isolates this compound into Fraction 6, which constitutes 8–12% of the total n-butanol extract . This step removes non-polar contaminants (e.g., terpenoids) and increases target compound concentration by 3.5-fold .

Limitations and Alternatives

While silica gel improves HSCCC efficiency, it introduces 10–15% compound loss due to irreversible adsorption . Neutral alumina columns (activity III) offer a lower-loss alternative, with 85–90% recovery in pilot studies, though they require stricter control of solvent water content (<0.1%) .

Purity Validation and Structural Confirmation

HPLC-ELSD and NMR Analysis

Post-HSCCC fractions are analyzed via HPLC with evaporative light scattering detection (ELSD). A C18 column (250 × 4.6 mm, 5 μm) and gradient elution (acetonitrile–0.1% formic acid) achieve baseline separation of this compound (t₃₂.4 min) from analogs like acteoside (t₂₈.7 min) . Structural confirmation relies on HR-MS ([M−H]⁻ at m/z 665.2078) and ¹³C NMR signals for the acetyl group (δ 170.5 ppm, C=O; 20.8 ppm, CH₃) .

Stability Considerations

This compound degrades under acidic (pH < 4) or high-temperature (>60°C) conditions, with a half-life of 12 hours in aqueous ethanol at pH 3.5 . Lyophilization and storage at −20°C in amber vials preserve integrity for >12 months .

Emerging Techniques and Comparative Efficacy

Magnetic Solid-Phase Extraction (MSPE)

Fe₃O₄@SiO₂ nanoparticles functionalized with C18 chains show promise for this compound enrichment, achieving 89% recovery from complex matrices . However, MSPE requires further optimization to match HSCCC’s purity (>95%) .

Solvent-Free Microwave Extraction

Pilot-scale trials using 500 W microwaves and 30% ethanol recover 78% of this compound in 15 minutes, albeit with 20% thermal degradation byproducts . Cryogenic trapping (−40°C) mitigates this issue but increases operational complexity .

化学反応の分析

反応の種類: 2’-アセチルアクトエオシドは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物:

4. 科学研究への応用

2’-アセチルアクトエオシドは、幅広い科学研究に応用されています。

科学的研究の応用

Anti-Osteoporotic Effects

One of the most significant applications of 2-acetylacteoside is its role in combating osteoporosis. A study conducted on ovariectomized (OVX) mice demonstrated that 2'-AA administered at doses of 10, 20, and 40 mg/kg body weight per day for 12 weeks resulted in notable improvements in bone health. Key findings include:

  • Increased Bone Mineral Density : Treatment with 2'-AA led to enhanced bone mineral density and strength in OVX mice.
  • Improved Trabecular Micro-Architecture : The compound improved trabecular number and reduced trabecular separation, indicating better bone structure.
  • Mechanism of Action : The anti-osteoporotic effects were linked to the modulation of the RANK/RANKL/TRAF6-mediated NF-κB/NFATc1 signaling pathway, which is crucial for bone resorption regulation .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge superoxide radicals and inhibit hemolysis induced by free radicals in isolated rat red blood cells. This suggests its potential use as a natural antioxidant in food and pharmaceutical applications .

Traditional Chinese Medicine (TCM) Applications

In TCM, this compound is recognized for its therapeutic effects. It has been identified as one of the active components in Cistanche deserticola, contributing to the plant's overall efficacy. The compound's presence serves as a chemical marker for distinguishing Cistanche deserticola from other species, which is vital for ensuring quality control in herbal medicine .

Neuroprotective Effects

Research has shown that this compound can protect primary rat cortical neurons from glutamate-induced cytotoxicity. This neuroprotective effect highlights its potential application in treating neurodegenerative diseases . The compound was effective at concentrations as low as 0.1 µM, indicating a promising therapeutic window.

Potential Clinical Applications

Given its diverse biological activities, this compound is being considered for clinical trials aimed at developing new treatments for osteoporosis and possibly other conditions related to oxidative stress and inflammation. Its safety profile, derived from traditional use in TCM, supports further investigation into its clinical applications .

Summary Table of Applications

ApplicationFindingsReference
Anti-OsteoporoticImproved bone density and micro-architecture in OVX mice; modulation of bone resorption pathways
Antioxidant ActivityScavenges superoxide radicals; inhibits hemolysis
TCM ApplicationsActive component in Cistanche deserticola; used as a chemical marker
NeuroprotectiveProtects neurons from glutamate-induced toxicity
Clinical PotentialConsidered for clinical trials targeting osteoporosis and oxidative stress

類似化合物との比較

Structural Comparison with Related Compounds

Key Structural Features

2-Acetylacteoside belongs to the phenylethanoid glycoside family, which shares a core structure of hydroxytyrosol linked to a glycoside. Below is a comparison with structurally related compounds:

Compound Molecular Formula Molecular Weight Key Modifications Natural Sources
This compound C₃₁H₃₈O₁₆ 666.63 Acetyl group on rhamnose Cistanche deserticola
Acteoside C₂₉H₃₆O₁₅ 624.59 Lacks acetyl group Plantago, Orobanche spp.
Isoacteoside C₂₉H₃₆O₁₅ 624.59 Isomeric form of acteoside Syringa vulgaris
Echinacoside C₃₅H₄₆O₂₀ 786.73 Additional glucose residue Cistanche spp.
Cistanoside A C₃₁H₄₀O₁₅ 652.64 Methylation on glucose Cistanche tubulosa

Key Differences :

  • Glycosylation : Echinacoside has an extra glucose unit, increasing its molecular weight and complexity .

Metabolic Stability and Degradation Pathways

A comparative study by Tu et al. (cited in ) evaluated the stability of this compound, acteoside, and isoacteoside in simulated gastric and intestinal fluids:

Compound Stability in Gastric Juice Stability in Intestinal Juice Major Metabolites Identified
This compound High Moderate Hydroxytyrosol, caffeic acid
Acteoside Moderate Low Hydroxytyrosol sulfate
Isoacteoside Low Low Deglycosylated derivatives

Findings :

  • This compound exhibited superior stability in gastric juice due to its acetyl group, which may protect against enzymatic hydrolysis .
  • All three compounds underwent deglycosylation and rhamnose removal, but this compound produced 11 metabolites, similar to acteoside, whereas isoacteoside generated only seven .

Anticancer Mechanisms

In a 2024 study on T-cell lymphoma (TCL), a mixture of four Cistanche-derived phenylethanoid glycosides—echinacoside, acteoside, this compound, and cistanoside A—demonstrated dual induction of apoptosis and pyroptosis .

Compound Role in Apoptosis Role in Pyroptosis Key Molecular Targets
This compound Activates PTEN-Bax pathway Triggers non-canonical pathways SIRT2-MDM2/P300, PI3K/AKT
Echinacoside Enhances P53 expression Modulates NLRP3 inflammasome Caspase-4, GSDME
Acteoside Similar to this compound Limited data PTEN-Bax, PI3K/AKT

Notable Observations:

  • This compound and acteoside shared overlapping pathways, but the acetyl group in this compound may enhance binding affinity to oncogenic targets like SIRT2 .
  • Echinacoside’s larger size correlated with broader anti-inflammatory effects via NLRP3 suppression .

Quantitative Abundance in Natural Sources

In Cistanche deserticola, the concentration of phenylethanoid glycosides varies significantly:

Compound Abundance (% Dry Weight)
Echinacoside 0.22–0.85%
Acteoside 0.04–0.93%
This compound 0.05–0.63%
Cistanoside A 0.04–0.13%

Implications :

  • Higher abundance of echinacoside and acteoside may explain their historical prominence in research, but this compound’s stability and bioactivity justify its growing interest .

生物活性

2-Acetylacteoside is a phenylethanoid glycoside primarily isolated from Cistanche deserticola, a traditional Chinese medicinal herb known for its various pharmacological properties. Recent studies have highlighted its significant biological activities, particularly in neuroprotection and anti-osteoporotic effects. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is a glycoside derivative that exhibits various pharmacological properties due to its ability to interact with multiple biological targets.

Neuroprotective Effects

Recent research has identified this compound as a promising inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. A study demonstrated that this compound could protect dopamine neurons from MPTP-induced injury by inhibiting MAO-B activity, thereby reducing oxidative stress and neuroinflammation . This suggests its potential as a therapeutic agent for neurodegenerative disorders.

Anti-Osteoporotic Activity

In a study involving ovariectomized mice, this compound exhibited significant anti-osteoporotic effects. The compound was administered at doses of 10, 20, and 40 mg/kg body weight per day over 12 weeks. Results indicated that it enhanced bone mineral density and improved trabecular bone micro-architecture while suppressing markers of bone resorption such as cathepsin K and TRAP . The mechanism of action appears to involve the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway, which is crucial in osteoclast differentiation and function.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Effect Mechanism
NeuroprotectionProtects dopamine neurons from oxidative stressMAO-B inhibition, reduction of neuroinflammation
Anti-osteoporoticIncreases bone mineral densityModulation of RANKL/RANK signaling pathway
AntioxidantReduces oxidative stress levelsScavenging free radicals

Case Studies

  • Neuroprotective Study : A study published in PubMed evaluated the neuroprotective effects of total glycosides from Cistanche deserticola, identifying this compound as a key component responsible for MAO-B inhibition and subsequent neuroprotection against MPTP-induced neuronal injury .
  • Anti-Osteoporotic Research : Another investigation focused on the anti-osteoporotic effects of this compound in ovariectomized mice. The results confirmed its ability to enhance bone density and strength while modulating critical biochemical markers involved in bone metabolism .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 2-Acetylacteoside in plant extracts?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 330 nm is commonly used for quantification due to its specificity for phenylpropanoid glycosides. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish this compound from its isomers. Purity validation requires ≥98% HPLC peak area normalization, as outlined in standardized protocols for natural product analysis .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

  • Methodological Answer: Stability studies recommend storing lyophilized powder at 2–8°C for short-term use and −80°C for long-term preservation. Solubilized samples in dimethyl sulfoxide (DMSO) should be aliquoted to avoid freeze-thaw cycles. Degradation under simulated gastric/intestinal conditions (e.g., pH 2.0–7.4 buffers) should be monitored via LC-MS to identify hydrolytic byproducts like hydroxytyrosol and caffeic acid .

Q. What are the best practices for isolating this compound from natural sources?

  • Methodological Answer: Column chromatography with silica gel or Sephadex LH-20 is effective for initial separation. Reverse-phase HPLC using C18 columns and gradient elution (e.g., methanol-water) optimizes purity. Post-isolation, characterization must include mass spectrometry (HRMS) and comparison with reference spectral libraries to confirm molecular weight (m/z 668.2 for [M+H]⁺) .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer: Use human intestinal bacterial models to simulate in vivo metabolism. Metabolite profiling via UPLC-Q-TOF-MS can identify phase I/II metabolites (e.g., sulfated or glucuronidated derivatives). Quantify degradation kinetics using Michaelis-Menten parameters and compare with structurally related compounds like acteoside to infer enzyme specificity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer: Discrepancies in antioxidant or anti-inflammatory assays often arise from variations in cell models (e.g., RAW 264.7 vs. primary macrophages) or assay conditions (e.g., DPPH vs. ABTS radical scavenging). Validate findings using orthogonal assays (e.g., NF-κB luciferase reporter systems) and include positive controls (e.g., ascorbic acid) to normalize inter-study variability .

Q. What strategies optimize the delivery of this compound for in vivo pharmacokinetic studies?

  • Methodological Answer: Nanoemulsion or liposomal encapsulation improves bioavailability by mitigating first-pass metabolism. Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) should be assessed via serial blood sampling and LC-MS/MS. Compare oral vs. intravenous administration to calculate absolute bioavailability .

Q. How can researchers evaluate the synergistic effects of this compound with other phytochemicals?

  • Methodological Answer: Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Dose-response matrices (e.g., 0.1–100 μM) for this compound and co-compounds (e.g., curcumin) are analyzed via CompuSyn software. Synergy mechanisms (e.g., Nrf2/Keap1 pathway co-activation) require transcriptomic or proteomic validation .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent responses of this compound?

  • Methodological Answer: Non-linear regression (e.g., log[inhibitor] vs. response curves) in GraphPad Prism calculates IC₅₀ values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Include power analysis to justify sample sizes and minimize Type II errors .

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer: Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed methods in supplementary materials, including instrument parameters (e.g., HPLC gradient profiles), raw data files (e.g .raw MS spectra), and code for statistical analyses. Reference commercial reagent lot numbers and software versions .

特性

IUPAC Name

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALERZNQPBWWLMW-OMRKUVHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
2-Acetylacteoside
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
2-Acetylacteoside
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
2-Acetylacteoside
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
2-Acetylacteoside
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
2-Acetylacteoside
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
2-Acetylacteoside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。